molecular formula C11H16N2O2 B15254529 5-(3,4-Dimethylpiperazin-1-yl)furan-2-carbaldehyde

5-(3,4-Dimethylpiperazin-1-yl)furan-2-carbaldehyde

Cat. No.: B15254529
M. Wt: 208.26 g/mol
InChI Key: NFCHGSWJUJPUMD-UHFFFAOYSA-N
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Description

5-(3,4-Dimethylpiperazin-1-yl)furan-2-carbaldehyde is a chemical compound with the molecular formula C11H16N2O2 It is a derivative of furan and piperazine, featuring a furan ring substituted with a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dimethylpiperazin-1-yl)furan-2-carbaldehyde can be achieved through several methods. One common approach involves the Vilsmeier-Haack reaction, where furan is treated with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to form furan-2-carbaldehyde. This intermediate can then be reacted with 3,4-dimethylpiperazine under appropriate conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dimethylpiperazin-1-yl)furan-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The furan ring can undergo electrophilic substitution reactions, while the piperazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution on the furan ring can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3), while nucleophilic substitution on the piperazine moiety can be achieved using alkyl halides.

Major Products Formed

    Oxidation: 5-(3,4-Dimethylpiperazin-1-yl)furan-2-carboxylic acid.

    Reduction: 5-(3,4-Dimethylpiperazin-1-yl)furan-2-methanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-(3,4-Dimethylpiperazin-1-yl)furan-2-carbaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(3,4-Dimethylpiperazin-1-yl)furan-2-carbaldehyde involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the piperazine moiety can form hydrogen bonds and ionic interactions with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    5-(3,4-Dimethylpiperazin-1-yl)furan-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    5-(3,4-Dimethylpiperazin-1-yl)furan-2-methanol: Similar structure but with a hydroxyl group instead of an aldehyde.

    5-(3,4-Dimethylpiperazin-1-yl)furan-2-nitro: Similar structure but with a nitro group instead of an aldehyde.

Uniqueness

5-(3,4-Dimethylpiperazin-1-yl)furan-2-carbaldehyde is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. The presence of both the furan and piperazine moieties provides a versatile scaffold for the design of novel compounds with tailored properties .

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

5-(3,4-dimethylpiperazin-1-yl)furan-2-carbaldehyde

InChI

InChI=1S/C11H16N2O2/c1-9-7-13(6-5-12(9)2)11-4-3-10(8-14)15-11/h3-4,8-9H,5-7H2,1-2H3

InChI Key

NFCHGSWJUJPUMD-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1C)C2=CC=C(O2)C=O

Origin of Product

United States

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